molecular formula C5H13ClN2O B581954 N-(3-aminopropyl)acetamide hydrochloride CAS No. 53186-44-0

N-(3-aminopropyl)acetamide hydrochloride

Cat. No. B581954
CAS RN: 53186-44-0
M. Wt: 152.622
InChI Key: IHOCCRSYNXCTAA-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)acetamide hydrochloride is a chemical compound with the CAS Number: 53186-44-0 . It is a monoacetylated polyamine that can be used as a building block in the synthesis of heterocyclic compounds .


Synthesis Analysis

The synthesis of N-(3-Aminopropyl)acetamide hydrochloride involves the reaction of Intermediate 73 with hydrogen chloride in 1,4-dioxane . The reaction is carried out at room temperature for 72 hours .


Molecular Structure Analysis

The molecular formula of N-(3-Aminopropyl)acetamide hydrochloride is C5H13ClN2O . The InChI code for this compound is 1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H .

Scientific Research Applications

  • Synthesis of Polyimide Materials : A study by Gravel et al. (1999) described the synthesis of octa(3-aminopropyl)octasilsesquioxane from 3-aminopropyltriethoxysilane. This compound was investigated for its utility in preparing amide and imide compounds, with potential applications in creating novel materials, especially those offering high strength and flame resistance.

  • Pharmaceutical Compositions : Research by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) explored N-(3-aminopropyl)acetamide hydrochloride derivatives for use in pharmaceutical compositions and therapeutics.

  • Anticancer Drug Synthesis : Sharma et al. (2018) Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its anticancer activity through in silico modeling, targeting the VEGFr receptor.

  • Potential Pesticides : A study by Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, identifying them as potential pesticides.

  • Antimalarial Drug Synthesis : Magadum & Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs.

  • Azo Disperse Dyes Production : Zhang Qun-feng (2008) Zhang Qun-feng (2008) investigated the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes.

properties

IUPAC Name

N-(3-aminopropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOCCRSYNXCTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)acetamide hydrochloride

Citations

For This Compound
1
Citations
J Spychała - Magnetic Resonance in Chemistry, 2003 - Wiley Online Library
On the basis of a comparison of chemical shifts and wavenumbers of several secondary thioamides and amides having monocationic substituents attached to thiocarbamoyl or …

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